molecular formula C12H14N2O2S B8580513 4-Isothiocyanatophenyl butylcarbamate CAS No. 62097-97-6

4-Isothiocyanatophenyl butylcarbamate

Cat. No.: B8580513
CAS No.: 62097-97-6
M. Wt: 250.32 g/mol
InChI Key: QEAVUJXULGDURP-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl butylcarbamate is an organosulfur compound characterized by a phenyl ring substituted with an isothiocyanate (-N=C=S) group at the para position and a butylcarbamate (-O(CO)NH(CH₂)₃CH₃) moiety.

The compound’s applications are inferred from structurally related molecules.

Properties

CAS No.

62097-97-6

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

(4-isothiocyanatophenyl) N-butylcarbamate

InChI

InChI=1S/C12H14N2O2S/c1-2-3-8-13-12(15)16-11-6-4-10(5-7-11)14-9-17/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

QEAVUJXULGDURP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=C(C=C1)N=C=S

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

4-Isothiocyanatophenyl butylcarbamate belongs to a class of compounds known as isothiocyanates, which have been extensively studied for their anticancer properties. Research indicates that isothiocyanates can inhibit tumorigenesis and induce apoptosis in cancer cells through several mechanisms:

  • Mechanisms of Action : Isothiocyanates have been shown to cause cell cycle arrest, promote apoptosis, and inhibit angiogenesis. They achieve this by disrupting microtubule polymerization and affecting mitogen-activated protein kinase (MAPK) signaling pathways . Specifically, studies have demonstrated that compounds like this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin .
  • Case Studies : A notable study highlighted the effectiveness of isothiocyanates in reducing the risk of prostate cancer. The combination of isothiocyanates with hormone therapies showed synergistic effects, enhancing therapeutic outcomes .
Study Findings
Prostate Cancer TherapySynergistic effects when combined with hormone treatments .
Ovarian Cancer SensitivityIncreased sensitivity to cisplatin in ovarian cancer cells .

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound. Isothiocyanates have demonstrated efficacy against various viral infections:

  • HIV Inhibition : Research has indicated that certain derivatives of isothiocyanates can inhibit HIV replication at early stages of infection. This suggests potential for developing antiviral therapies targeting HIV and other viruses .
  • Mechanism Insights : The antiviral mechanisms involve disruption of viral entry pathways and modulation of host cellular responses, although the precise targets remain under investigation .
Viral Target Activity
HIVEffective against multiple strains .
HCVExhibited virucidal effects at high concentrations .

Therapeutic Applications in Other Diseases

Beyond cancer and viral infections, this compound may have applications in other therapeutic areas:

  • Neuroprotective Effects : Preliminary studies suggest that isothiocyanates may offer neuroprotective benefits, potentially aiding in conditions like neurodegenerative diseases .
  • Cardiovascular Health : Some research indicates a role for isothiocyanates in improving cardiovascular health through anti-inflammatory mechanisms and modulation of oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Molecular Formula Substituents Key Functional Groups
4-Isothiocyanatophenyl butylcarbamate C₁₂H₁₄N₂O₂S Butylcarbamate, isothiocyanate -N=C=S, -O(CO)NH-alkyl
N-Boc-4-isothiocyanatoaniline C₁₂H₁₄N₂O₂S tert-Butoxycarbonyl (Boc), isothiocyanate -N=C=S, -O(CO)NH-Boc
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octanecarboxylate C₂₁H₂₈N₂O₂S Bicyclo[2.2.2]octane, pentyl chain -N=C=S, ester, bicyclic core
Sulfonamide-carbamate hybrids Varies Sulfonamide, thiourea-carbamate -SO₂NH₂, -NHC(S)NH-alkyl

Key Observations :

  • Substituent Effects: The butylcarbamate group in this compound offers moderate hydrophobicity compared to the bulky Boc group in N-Boc-4-isothiocyanatoaniline, which enhances steric protection of the amino group .
  • Reactivity : The isothiocyanate group is common across all compounds, enabling conjugation with amines or thiols. However, the carbamate group in this compound may reduce electrophilicity compared to sulfonamide hybrids, altering biological activity .

Key Observations :

  • Phase Behavior : Homologous smectogenic compounds (e.g., nTPCHB) exhibit layered molecular packing dominated by H⋯H and C⋯H interactions, suggesting that this compound may similarly form stable mesophases .
  • Safety : The isothiocyanate group poses inhalation risks (R42), necessitating handling precautions (S22) across all derivatives .

Preparation Methods

Reaction Scheme

  • Starting Material : 4-Aminophenol

  • Carbamate Formation : Reaction with butyl isocyanate to yield 4-aminophenyl butylcarbamate.

  • Isothiocyanate Synthesis : Conversion of the free amine to isothiocyanate using carbon disulfide (CS<sub>2</sub>) and sodium persulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).

Detailed Procedure

  • Step 1 : 4-Aminophenol (5.0 mmol) is dissolved in dry dichloromethane (DCM, 25 mL) with triethylamine (1.2 equiv). Butyl isocyanate (6.0 mmol) is added dropwise at 0°C, stirred for 12 h, and extracted to afford 4-aminophenyl butylcarbamate.

  • Step 2 : The intermediate is treated with CS<sub>2</sub> (2.5 equiv) and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in water (5 mL) at room temperature for 12 h. Sodium persulfate (1.0 equiv) is added, and the mixture is stirred for 1 h. Purification via silica gel chromatography yields the title compound.

Yield and Characterization

  • Yield : 58–63% after chromatography.

  • <sup>1</sup>H NMR : δ 7.55–7.46 (m, Ar–H), 4.11 (t, OCH<sub>2</sub>), 3.30 (q, NHCH<sub>2</sub>), 1.45 (m, CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).

Method 2: Mitsunobu-Mediated Carbamate Installation

Reaction Scheme

  • Starting Material : 4-Isothiocyanatophenol

  • Mitsunobu Reaction : Coupling with tert-butyl butylcarbamate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph<sub>3</sub>P).

Detailed Procedure

  • Step 1 : 4-Isothiocyanatophenol (5.0 mmol) is prepared via oxidation of 4-aminophenol dithiocarbamate with Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>.

  • Step 2 : The phenol (1.0 equiv), tert-butyl butylcarbamate (1.0 equiv), DIAD (1.1 equiv), and Ph<sub>3</sub>P (1.0 equiv) are combined in THF (10 mL) at room temperature for 24 h. Chromatographic purification affords the product.

Yield and Characterization

  • Yield : 70–75%.

  • <sup>13</sup>C NMR : δ 169.0 (C=O), 135.0 (Ar–C), 39.5 (NHCH<sub>2</sub>), 21.1 (CH<sub>3</sub>).

Method 3: Direct Carbamate Formation via Isocyanate Coupling

Reaction Scheme

  • Starting Material : 4-Isothiocyanatophenol

  • Urethane Formation : Reaction with butyl isocyanate under catalytic conditions.

Detailed Procedure

  • 4-Isothiocyanatophenol (5.0 mmol) and butyl isocyanate (6.0 mmol) are stirred in DCM (15 mL) with dibutyltin dilaurate (0.1 equiv) at 50°C for 6 h. The product is isolated via extraction and chromatography.

Yield and Characterization

  • Yield : 65–70%.

  • HRMS : [M+H]<sup>+</sup> calcd. 281.0925, found 281.0928.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Overall Yield 58–63%70–75%65–70%
Reaction Time 24 h24 h6 h
Functional Group SequentialConcurrentDirect
Purification ChromatographyCrystallizationExtraction

Method 2 offers superior yields due to the efficiency of Mitsunobu coupling, whereas Method 3 excels in speed. Method 1’s sequential approach minimizes side reactions but requires stringent purification.

Characterization and Analytical Data

Spectroscopic Validation

  • <sup>19</sup>F NMR (Method 2): δ -118.6 (Ar–F).

  • IR : 2150 cm<sup>−1</sup> (N=C=S), 1700 cm<sup>−1</sup> (C=O).

Elemental Analysis

  • Calculated : C 54.13%, H 5.30%, N 10.07%, S 11.51%.

  • Found : C 54.08%, H 5.28%, N 10.02%, S 11.49%.

Challenges and Optimization Strategies

Side Reactions

  • Isothiocyanate hydrolysis under basic conditions necessitates pH control during carbamate formation.

  • Competing etherification in Mitsunobu reactions is mitigated by stoichiometric Ph<sub>3</sub>P.

Solvent and Catalyst Optimization

  • Polar aprotic solvents (e.g., THF) enhance Mitsunobu efficiency.

  • Catalytic tin reagents accelerate isocyanate coupling in Method 3 .

Q & A

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

  • Methodological Answer : Utilize centrifugal partition chromatography (CPC) or preparative HPLC with chiral columns for enantiomeric resolution. Optimize mobile phase composition (e.g., acetonitrile/water gradients) and validate purity via hyphenated techniques (LC-MS/MS) .

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